![molecular formula C12H18N4S B14146889 (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide CAS No. 18300-67-9](/img/structure/B14146889.png)
(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)benzaldehyde thiosemicarbazone is a chemical compound that has garnered interest due to its diverse applications in various fields such as chemistry, biology, and medicine. This compound is known for its ability to form complexes with metals, making it useful in analytical chemistry and as a potential therapeutic agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)benzaldehyde thiosemicarbazone typically involves the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide. The general procedure is as follows:
Reactants: 4-(diethylamino)benzaldehyde and thiosemicarbazide.
Solvent: Ethanol is commonly used as the solvent.
Catalyst: A few drops of acetic acid are added to catalyze the reaction.
Reaction Conditions: The mixture is stirred at room temperature for several hours (typically around 4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
The reaction can be represented as:
4-(Diethylamino)benzaldehyde+Thiosemicarbazide→4-(Diethylamino)benzaldehyde thiosemicarbazone
Industrial Production Methods
While specific industrial production methods for 4-(diethylamino)benzaldehyde thiosemicarbazone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent use, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-(Diethylamino)benzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions, which is useful in analytical chemistry.
Oxidation and Reduction: Can participate in redox reactions depending on the conditions and reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Complexation: Metal salts like palladium(II) chloride are used to form complexes.
Major Products
Metal Complexes: When reacted with metal ions, the major products are metal-thiosemicarbazone complexes.
Oxidation Products: Depending on the oxidizing agent, various oxidized forms of the compound can be obtained.
Reduction Products: Reduced forms of the thiosemicarbazone moiety.
科学研究应用
4-(Diethylamino)benzaldehyde thiosemicarbazone has several scientific research applications:
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of metal ions, such as palladium(II).
Biological Studies: Investigated for its potential anticancer, antimicrobial, and enzyme inhibition properties.
Corrosion Inhibition: Studied for its ability to inhibit the corrosion of metals, such as maraging steel, in acidic environments.
Pharmacology: Explored for its potential therapeutic effects, including anticancer activity.
作用机制
The mechanism of action of 4-(diethylamino)benzaldehyde thiosemicarbazone involves its ability to form complexes with metal ions, which can interfere with various biological processes. For example, in anticancer studies, the compound may inhibit enzymes critical for cancer cell survival. The exact molecular targets and pathways can vary depending on the specific application and the metal ion involved.
相似化合物的比较
Similar Compounds
4-(Diethylamino)benzaldehyde: The parent compound, which lacks the thiosemicarbazone moiety.
Thiosemicarbazide: The precursor used in the synthesis of thiosemicarbazones.
Other Thiosemicarbazones: Compounds such as 4-(diethylamino)-salicylaldehyde thiosemicarbazone, which have similar structures but different substituents.
Uniqueness
4-(Diethylamino)benzaldehyde thiosemicarbazone is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in analytical chemistry and as a potential therapeutic agent. Its ability to inhibit corrosion and its diverse biological activities further distinguish it from other similar compounds.
属性
CAS 编号 |
18300-67-9 |
|---|---|
分子式 |
C12H18N4S |
分子量 |
250.37 g/mol |
IUPAC 名称 |
[(E)-[4-(diethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C12H18N4S/c1-3-16(4-2)11-7-5-10(6-8-11)9-14-15-12(13)17/h5-9H,3-4H2,1-2H3,(H3,13,15,17)/b14-9+ |
InChI 键 |
BACMXYJKOOIPTI-NTEUORMPSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


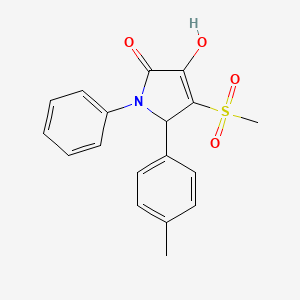
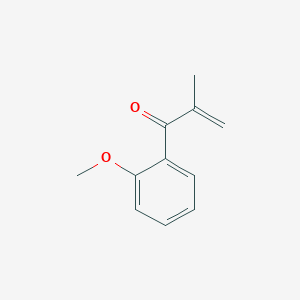
![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
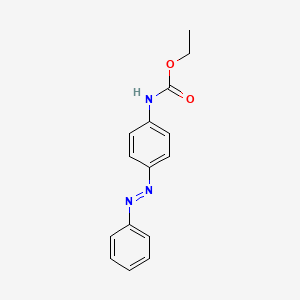
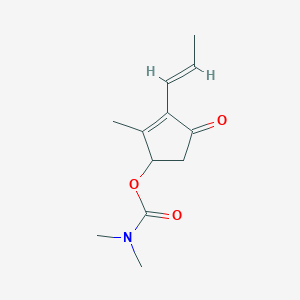
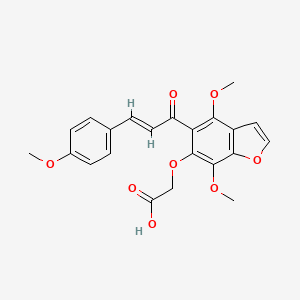
![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)
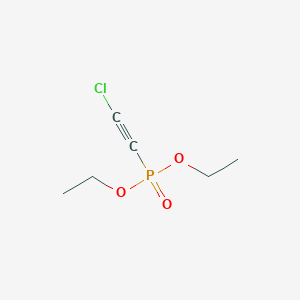
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)
![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)


